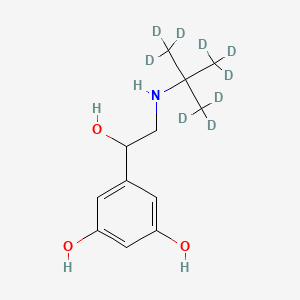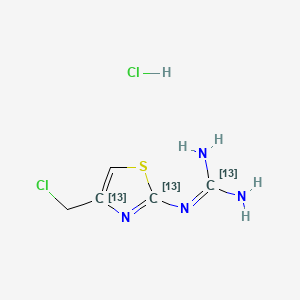
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt (CTG-13C3 HCl) is a synthetic compound with a variety of applications in scientific research. It is a type of guanidine salt, which is a nitrogen-containing organic compound. CTG-13C3 HCl is a unique compound due to its ability to form a stable complex with certain proteins, making it an attractive choice for researchers in the field of biochemistry and physiology.
科学的研究の応用
CTG-13C3 HCl has a variety of applications in scientific research. It is used in biochemical and physiological studies to study the structure and function of proteins. CTG-13C3 HCl can also be used to study the effects of drugs on proteins, as well as the effects of environmental factors on proteins. Additionally, CTG-13C3 HCl has been used to study the effects of mutations on proteins, and it can be used in the development of new drugs.
作用機序
CTG-13C3 HCl binds to proteins via a process known as covalent binding. This process involves the formation of a covalent bond between the CTG-13C3 HCl and the protein, resulting in a stable complex. This complex can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
CTG-13C3 HCl has been found to have a variety of biochemical and physiological effects. It has been found to increase protein stability and reduce protein aggregation. Additionally, CTG-13C3 HCl has been found to increase the solubility of proteins in aqueous solutions, which can be beneficial for protein purification and crystallization. Additionally, CTG-13C3 HCl has been found to have an inhibitory effect on enzymes, which can be useful for studying enzyme activity.
実験室実験の利点と制限
The use of CTG-13C3 HCl in laboratory experiments has a variety of advantages. It is a stable compound, so it can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize, so it can be readily available for experiments. Furthermore, it is relatively non-toxic and has been found to have minimal impact on biological systems. However, there are some limitations to the use of CTG-13C3 HCl in laboratory experiments. It is a relatively expensive compound, so it may not be feasible for some experiments. Additionally, its covalent binding mechanism can cause irreversible damage to proteins, which can be a limitation in certain experiments.
将来の方向性
The use of CTG-13C3 HCl in scientific research has a variety of potential future directions. It could be used to study the effects of drugs on proteins, as well as the effects of environmental factors on proteins. Additionally, CTG-13C3 HCl could be used to study the effects of mutations on proteins, and it could be used in the development of new drugs. Additionally, CTG-13C3 HCl could be used to study the effects of post-translational modifications on proteins. Finally, CTG-13C3 HCl could be used to study the structure and function of proteins in a variety of biological systems.
合成法
CTG-13C3 HCl is synthesized using a two-step process. The first step involves reacting 4-chloromethyl-2-thiazole with hydrochloric acid, resulting in the formation of the intermediate product, 4-chloromethyl-2-thiazole hydrochloride. This intermediate product is then reacted with guanidine hydrochloride in the presence of a base, such as potassium carbonate, to form the final product, CTG-13C3 HCl. This synthesis method is relatively simple and can be easily performed in a laboratory setting.
特性
IUPAC Name |
2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWWLGOFMSKHV-XNBXTRTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


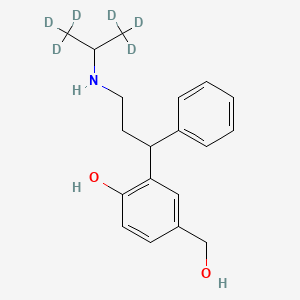
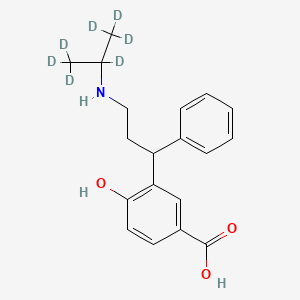
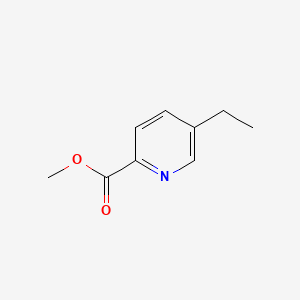
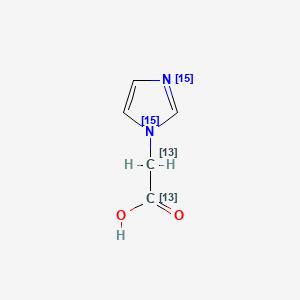
![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

